2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c1-14-2-8-17(9-3-14)26-18(29)13-27-20-19(24-10-11-25-20)21(30)28(22(27)31)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNORDOCTJHIVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide (CAS Number: 1040677-54-0) is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H21FN4O3
- Molecular Weight : 432.4 g/mol
- IUPAC Name : N-(4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
The biological activity of this compound can be attributed to its interaction with various signaling pathways and receptors. Notably:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This is significant for its application in treating metabolic disorders.
- Modulation of Receptor Activity : Preliminary studies suggest that it may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them.
-
Impact on Cell Signaling Pathways :
- PPAR Alpha Pathway : Involved in lipid metabolism and glucose homeostasis.
- Insulin Signaling : Critical for glucose uptake and metabolism.
- Apoptosis Modulation : Influences programmed cell death pathways which are crucial in cancer therapy.
Table 1: Summary of Biological Activities
Case Studies
-
Metabolic Stability and Hepatotoxicity
- A comparative study evaluated the metabolic stability of the compound against known drugs like alpidem. Results indicated that the compound retained a higher percentage of the parent molecule after incubation with human liver microsomes (HLMs), suggesting lower hepatotoxicity risks.
- Findings : After 120 minutes of incubation, the compound showed over 90% stability compared to alpidem’s rapid degradation to metabolites .
-
GABA-A Receptor Modulation
- In vitro studies demonstrated that the compound significantly enhances GABA-induced currents in HEK293 cells expressing GABA-A receptors. This suggests its potential as a therapeutic agent for anxiety and related disorders.
- Results : The compound produced a fold increase in GABA response comparable to established anxiolytic drugs .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Functional and Pharmacological Insights
Core Heterocycle Modifications
- Pteridin vs. Thieno[3,2-d]pyrimidin: The replacement of the pteridin core with a thieno[3,2-d]pyrimidin system (as in ) introduces a sulfur atom, which may alter electron distribution and binding affinity. For example, thieno-pyrimidin derivatives are known for kinase inhibitory activity due to their planar structure, while pteridin derivatives may target folate-related enzymes .
- Piperazine-Linked Acetamides : The compound in incorporates a sulfonylpiperazine group, which enhances solubility and basicity compared to the rigid pteridin core. This modification is often exploited in CNS-targeting drugs to improve blood-brain barrier penetration.
Substituent Effects
- Fluorophenyl vs. However, the chlorine atom in may enhance halogen bonding with hydrophobic enzyme pockets.
- Acetamide Side Chain Variations : The N-(4-methylphenyl) group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the N-(4-hydroxyphenyl) acetamide is more hydrophilic but prone to glucuronidation, reducing bioavailability.
Computational and Experimental Data
- Comparative studies with thieno-pyrimidin derivatives (e.g., ) suggest that the pteridin core’s nitrogen-rich structure may favor interactions with ATP-binding pockets.
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, similar to the procedures in , where fluorinated intermediates are coupled with heterocyclic cores via nucleophilic substitution or condensation.
Preparation Methods
Reaction Condition Optimization
-
Temperature Control : Cyclocondensation reactions require precise temperature modulation. Source specifies refluxing acetic acid (≈118°C) for 1 hour to achieve complete cyclization.
-
pH Management : Alkylation steps necessitate neutral pH post-reaction to precipitate intermediates, as demonstrated in Source’s procedure for 7-hydroxy-6-methyl-2-(methylthio)pteridin-4(3H)-one.
Purification Techniques
-
Crystallization : Source reports that slow evaporation of ethanol yields high-purity acetamide crystals.
-
Chromatography : Source employs flash column chromatography with ethyl acetate/hexane gradients to isolate amide derivatives.
Analytical Data and Characterization
The final compound is characterized using spectroscopic and chromatographic methods:
Challenges and Alternative Routes
Competing Side Reactions
Q & A
Q. Example Protocol :
Intermediate Preparation : React 4-fluorobenzyl bromide with a diaminopyrimidine precursor in THF at 70°C for 12 hours .
Cyclization : Treat the intermediate with acetic anhydride under reflux to form the tetrahydropteridin core .
Final Acylation : Use N-(4-methylphenyl)acetamide in DMF with K₂CO₃ at room temperature for 24 hours .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
A combination of techniques is required to verify purity and structure:
- NMR Spectroscopy : 1H/13C NMR (in DMSO-d₆) identifies proton environments, with the fluorophenyl group showing characteristic deshielding (δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 423.12 [M+H]+) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (dioxo groups) validate functional groups .
Q. Workflow :
Simulate the acylation step’s activation energy.
Validate predictions with small-scale experiments.
Iterate using feedback from HPLC purity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
